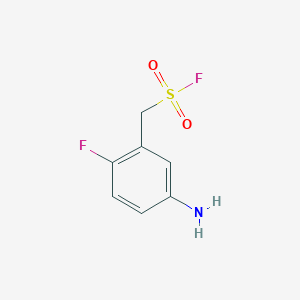

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(5-amino-2-fluorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNLARHIBLWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CS(=O)(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride typically involves the introduction of the methanesulfonyl fluoride group to a fluorinated aniline derivative. One common method involves the reaction of 5-amino-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

Coupling Reactions: The amino group can also participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonyl derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride is its role as an irreversible inhibitor of acetylcholinesterase (AChE). AChE is crucial in regulating acetylcholine levels in the nervous system, making this compound significant for:

- Neurodegenerative Diseases : Research indicates that compounds like MSF can improve cognitive function in models of Alzheimer's disease by selectively inhibiting AChE in the brain while minimizing peripheral side effects .

- Therapeutic Development : Clinical trials have demonstrated that MSF can be well-tolerated in humans, showing promise as a treatment for Alzheimer's dementia .

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The introduction of fluorine into the molecular structure can enhance these properties, making this compound a candidate for developing new antibiotics or antifungal agents .

Alzheimer's Disease Treatment

A notable study explored the effects of methanesulfonyl fluoride on cognitive deficits associated with Alzheimer's disease. The findings showed that patients treated with this compound experienced significant improvement in cognitive functions compared to those receiving standard treatments .

| Study Phase | Description | Outcome |

|---|---|---|

| Phase I | Safety assessment in healthy volunteers | Well-tolerated, minimal side effects |

| Phase II | Efficacy evaluation in Alzheimer’s patients | Significant cognitive improvement |

Antimicrobial Efficacy

In another study focusing on antimicrobial applications, this compound was tested against various bacterial strains. Results indicated that the compound exhibited potent antibacterial activity, suggesting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in proteins, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor. The molecular targets and pathways involved depend on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Reactivity

The reactivity of sulfonyl fluorides is central to their utility in synthetic chemistry. Below is a comparative analysis of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride with analogous compounds:

- Key Insight: The amino group in this compound may enable orthogonal reactivity in SuFEx click chemistry, allowing simultaneous conjugation via the -SO₂F group and functionalization of the -NH₂ group. This contrasts with MSF and PMSF, which lack additional reactive sites.

Physical and Toxicological Properties

Sulfonyl fluorides vary widely in toxicity and stability. Data for select compounds:

- Key Insight: While MSF is explicitly classified as highly toxic and corrosive, the aromatic amino group in this compound may introduce additional hazards, such as skin sensitization or generation of toxic byproducts (e.g., aromatic amines).

Biological Activity

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride, with the CAS number 2059971-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom and an amino group on a phenyl ring, linked to a methanesulfonyl fluoride moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8F2N2O2S |

| Molecular Weight | 222.21 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing various signaling pathways related to central nervous system (CNS) functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- CNS Activity : Preliminary studies suggest potential CNS activity, which may be useful in developing treatments for neurological disorders.

- Analgesic Properties : Evidence suggests that it may possess analgesic properties, indicating its potential role in pain management.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other bicyclic amines:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| This compound | Bicyclic Amine | CNS activity, analgesic potential |

| Bicyclo[2.2.2]octane derivatives | Bicyclic Amine | Antimicrobial properties |

| Bicyclo[3.3.0]octane derivatives | Bicyclic Amine | Antidepressant effects |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuropharmacology Study : A study conducted on rodent models demonstrated significant behavioral alterations indicative of CNS activity. The study highlighted the compound's potential for modulating neurotransmitter systems, particularly in the context of stress-related behaviors.

- Enzyme Inhibition Assay : Research indicated that this compound could inhibit specific enzymes involved in neurotransmitter metabolism. This suggests a mechanism for its observed pharmacological effects and supports further investigation into its therapeutic applications.

- Metabolomic Analysis : A recent study utilized metabolomic profiling to assess the impact of the compound on cellular metabolism. Results showed that exposure led to significant alterations in metabolite profiles, particularly affecting lipid and organic acid levels, which are crucial for cellular function.

Q & A

Q. What are the recommended synthetic routes for (5-Amino-2-fluorophenyl)methanesulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the phenyl group followed by fluorination and amination. A plausible route starts with 2-fluoro-5-nitrophenylmethane, which undergoes sulfonation using methanesulfonyl chloride in anhydrous conditions. Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields the target compound. Key factors include:

- Temperature Control : Excess heat during sulfonation can lead to decomposition; maintain 0–5°C .

- Solvent Choice : Use aprotic solvents (e.g., DCM) to minimize hydrolysis of the sulfonyl fluoride group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What analytical techniques are most effective for characterizing this compound, and what are the critical parameters to consider?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -60 ppm for sulfonyl fluoride; δ ~ -110 ppm for aromatic F) and ¹H NMR (amine protons at δ 5–6 ppm) confirm structure. Use deuterated DMSO for solubility .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 218.04 (calc. for C₇H₇F₂NO₂S) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Monitor at 254 nm for aromatic absorption .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for all procedures. Local exhaust ventilation is critical due to volatility and HF release risk upon hydrolysis .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For spills, use HF-neutralizing agents (e.g., calcium gluconate gel) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture ingress .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound influence its reactivity with biological nucleophiles, and what experimental approaches can elucidate these interactions?

- Methodological Answer : The sulfonyl fluoride group acts as an electrophile, reacting with serine hydrolases (e.g., acetylcholinesterase). To study this:

- Kinetic Assays : Monitor enzyme inhibition via Ellman’s method (absorbance at 412 nm) with varying inhibitor concentrations .

- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .

- Computational Modeling : DFT calculations predict reaction barriers for nucleophilic attack at the sulfur center .

Q. What are the neurotoxicological implications of this compound exposure in experimental models, and how can contradictory findings in cholinergic effects be resolved?

- Methodological Answer :

- In Utero Studies : Prenatal exposure in rats showed forebrain morphological changes but inconsistent cholinergic marker alterations. Resolve contradictions by:

- Dose-Response Curves : Test subacute vs. chronic exposure .

- Behavioral Assays : Use Morris water maze to correlate cognitive deficits with histopathology .

- Mechanistic Studies : Evaluate non-cholinergic targets (e.g., GABAergic pathways) via transcriptomics .

Q. What methodologies are optimal for studying the environmental degradation pathways of this compound, and how do hydrolysis rates vary under different pH conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Use UV-Vis spectroscopy to track degradation in buffered solutions (pH 2–12). Pseudo-first-order rate constants increase at alkaline pH due to OH⁻-mediated nucleophilic attack .

- LC-MS/MS : Identify degradation products (e.g., methanesulfonic acid, fluoride ions) .

- Environmental Simulation : Test soil/water matrices spiked with the compound under aerobic/anaerobic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.